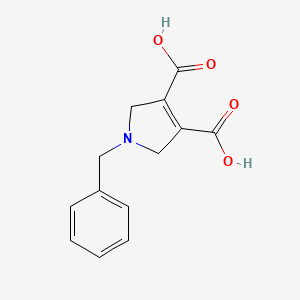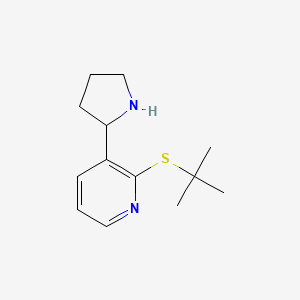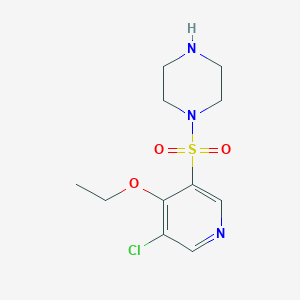
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C11H16ClN3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
The synthesis of 1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 5-chloro-4-ethoxypyridine-3-sulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions used.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing piperazine or pyridine moieties.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: This compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with proteins, which can lead to inhibition or activation of their biological functions. The piperazine ring can also interact with various biological targets, potentially leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
1-((5-Chloro-4-ethoxypyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-((4-Bromophenoxy)acetyl)-4-((4-fluorophenyl)sulfonyl)piperazine: This compound has similar structural features but contains different substituents on the piperazine ring, leading to different biological activities.
1-Benzylpyrrolidine-3-amine derivatives: These compounds contain a pyrrolidine ring instead of a piperazine ring and have different pharmacological properties.
Sulfonamide drugs: These compounds contain a sulfonyl group similar to this compound but have different overall structures and biological activities.
The uniqueness of this compound lies in its specific combination of a piperazine ring and a sulfonyl group, which gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H16ClN3O3S |
|---|---|
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
1-(5-chloro-4-ethoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C11H16ClN3O3S/c1-2-18-11-9(12)7-14-8-10(11)19(16,17)15-5-3-13-4-6-15/h7-8,13H,2-6H2,1H3 |
Clave InChI |
ADNGHUKNWQDRMF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


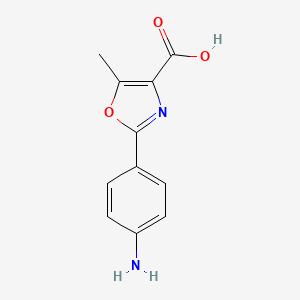
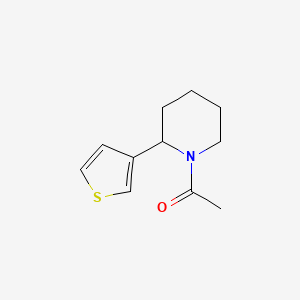
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)

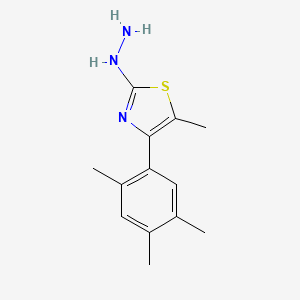
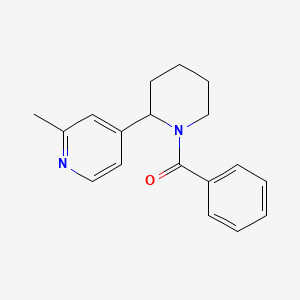
![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
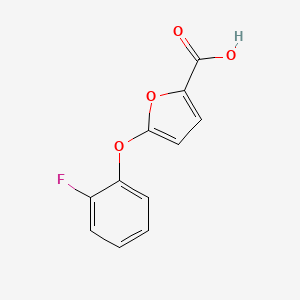
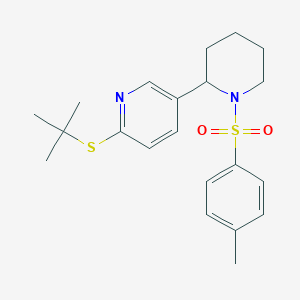

![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
